molecular formula C13H9F4NO B1318825 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline CAS No. 74338-19-5

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline

Cat. No. B1318825
CAS RN: 74338-19-5
M. Wt: 271.21 g/mol
InChI Key: ISFWLTCIWFREGG-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C13H9F4NO and a molecular weight of 271.22 .


Molecular Structure Analysis

The molecular structure of 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline consists of a fluorophenoxy group and a trifluoromethyl group attached to an aniline base . The InChI code for this compound is 1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2 .

Scientific Research Applications

Docking and Quantitative Structure–Activity Relationship Studies

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline and its derivatives have been utilized in docking and quantitative structure–activity relationship (QSAR) studies, specifically in the context of kinase inhibitors. These studies involve analyzing molecular features that contribute to high inhibitory activity, helping in the identification and development of new pharmaceutical agents. Notably, these studies often utilize computational methods like Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors to predict the biological activities of the inhibitors (Caballero et al., 2011).

Development of Nonlinear Optical (NLO) Materials

Research has also focused on the vibrational analysis of compounds similar to 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline, studying their potential as materials for nonlinear optical (NLO) applications. This includes analyzing their molecular structure and the effects of substituents on their vibrational spectra. Theoretical density functional theory computations play a crucial role in understanding these materials' electronic properties, hyperconjugation interactions, and thermodynamic functions (Revathi et al., 2017).

Synthesis of High-Value Chemicals and Materials

The compound and its derivatives have been used as starting materials or intermediates in the synthesis of various high-value chemicals and materials. This includes the synthesis of compounds with potential herbicidal activities, as well as the creation of novel polymers with specific properties like high thermal stability and specific electronic properties. These applications demonstrate the versatility of the compound in the synthesis of a wide range of materials with potential industrial applications (Wu et al., 2011).

Liquid Crystal Display Technologies

Research into fluorinated polyimides derived from 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline and related compounds has shown promising applications in advanced liquid crystal display technologies. These materials, characterized by great thermal stability and mechanical properties, can potentially improve the performance and durability of liquid crystal displays (Liu et al., 2002).

Future Directions

Trifluoromethylpyridines, which share similar structural motifs with 4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline, have been increasingly used in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-(2-fluorophenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-11-6-5-8(18)7-9(11)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFWLTCIWFREGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226471
Record name 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenoxy)-3-(trifluoromethyl)aniline

CAS RN

74338-19-5
Record name 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74338-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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